gibberellin A15 (open lactone form)
Description
Overview of Gibberellin Phytohormones and Their Broad Developmental Impact
First identified in the early 20th century, over 100 different gibberellins (B7789140) have been characterized to date, though only a few are biologically active. These hormones exert profound effects on plant growth and morphology. For instance, they are well-known for their role in promoting cell elongation, which leads to increased plant height. They also play a crucial part in breaking seed dormancy, initiating the germination process by stimulating the production of hydrolytic enzymes that break down stored food reserves in the seed. Furthermore, gibberellins are involved in the transition from vegetative growth to flowering in many plant species.
The diverse functions of gibberellins are underscored by the dramatic phenotypes observed in plants with altered gibberellin levels. For example, dwarf varieties of several crop plants are often deficient in gibberellin biosynthesis or signaling. Conversely, an excess of gibberellins can lead to excessive stem elongation and other developmental abnormalities. This highlights the critical importance of tightly regulated gibberellin homeostasis for normal plant development.
Classification and Structural Context of C20-Gibberellins in Biosynthetic Pathways
Gibberellins are broadly classified into two main groups based on their carbon skeleton: C19-gibberellins and C20-gibberellins. researchgate.net C20-gibberellins, such as Gibberellin A15, possess the full 20-carbon ent-gibberellane skeleton. researchgate.net These compounds primarily function as precursors to the more biologically active C19-gibberellins, which have lost the C-20 carbon atom and possess a characteristic γ-lactone bridge.
The biosynthesis of gibberellins is a multi-step process that occurs in various tissues and cellular compartments. It begins with the synthesis of geranylgeranyl diphosphate (GGDP) in plastids. GGDP is then converted through a series of enzymatic reactions to ent-kaurene, which is subsequently oxidized to form GA12-aldehyde, the precursor to all other gibberellins in higher plants. From GA12, the pathway can branch, leading to the formation of a wide array of C20 and C19-gibberellins.
Gibberellin A15 is a key intermediate in this pathway. researchgate.net It is a C20-gibberellin that can be metabolized further. Research has shown that the open lactone form of GA15 is a substrate for subsequent enzymatic conversions. For instance, in-vitro studies with cell-free systems from pea and bean seeds have demonstrated the metabolism of the opened lactone of GA15 to GA44. This underscores the importance of the open lactone structure in the biosynthetic cascade. It is noteworthy that alcohol intermediates like GA15 are often isolated from plant tissues as the 19,20-δ-lactones, a phenomenon attributed to spontaneous lactonization under the acidic conditions typically used for extraction. nih.gov This suggests that the open lactone form is the likely biologically relevant state within the plant cell. nih.gov
Research Trajectories and Unresolved Questions Pertaining to Gibberellin A15 (Open Lactone Form)
While the general outline of the gibberellin biosynthetic pathway is well-established, several key questions remain, particularly concerning the precise mechanisms of certain enzymatic steps. One of the central unresolved questions in gibberellin research is the exact mechanism of the stepwise oxidation and subsequent removal of the C-20 carbon from C20-precursors to yield the bioactive C19-gibberellins. researchgate.net
The open lactone form of Gibberellin A15 sits at a crucial juncture in this process. Its conversion to downstream products is a key area of investigation. For example, a bacterial cytochrome P450 enzyme, CYP112, has been shown to convert both the open and closed lactone forms of GA15 to GA9. nih.gov Understanding the specificities and mechanisms of the enzymes that act on the open lactone form of GA15 is a significant research trajectory.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26O5-2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1R,2S,3S,4R,8R,9R,12R)-8-(hydroxymethyl)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |
InChI |
InChI=1S/C20H28O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h12-15,21H,1,3-10H2,2H3,(H,22,23)(H,24,25)/p-2/t12-,13+,14-,15-,18-,19-,20+/m1/s1 |
InChI Key |
TZGXVFYTKTWKCU-CXXOJBQZSA-L |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])CO)C(=O)[O-] |
Canonical SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])CO)C(=O)[O-] |
Origin of Product |
United States |
Molecular and Genetic Regulation of Gibberellin A15 Open Lactone Form Metabolism
Transcriptional Regulation of Biosynthetic and Catabolic Genes
The concentration of gibberellin A15 is primarily determined by the transcriptional regulation of genes encoding the enzymes responsible for its biosynthesis and catabolism. These enzymes belong to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. ontosight.aiyoutube.com
Biosynthesis of Gibberellin A15 (Open Lactone Form):
Gibberellin A15, in its open lactone form, is synthesized from its precursor, GA12, a reaction catalyzed by Gibberellin 20-oxidase (GA20ox) . biocyc.org The same class of enzymes, GA20ox, also catalyzes the subsequent conversion of GA15 (open lactone form) to GA24. biocyc.org The expression of GA20ox genes is, therefore, a critical determinant of the rate of GA15 synthesis and its further metabolism.
In Arabidopsis thaliana, the GA20ox gene family consists of five members (AtGA20ox1–AtGA20ox5) with distinct but partially redundant expression patterns throughout development. nih.gov For instance, AtGA20ox1 and AtGA20ox2 are the most prominently expressed members during vegetative growth and the transition to flowering. nih.gov AtGA20ox1, AtGA20ox2, and AtGA20ox3 are the dominant paralogs, and their combined absence leads to severe dwarfism and reduced fertility, highlighting their importance in producing bioactive GAs. researchgate.net In Moso bamboo (Phyllostachys edulis), out of ten PheGA20ox genes, six show significant expression in developing shoots and flowers, indicating a degree of functional redundancy and specialization. mdpi.com
Catabolism of Gibberellin A15 (Open Lactone Form):
The catabolism and deactivation of C20-gibberellins, including GA15, are primarily carried out by Gibberellin 2-oxidases (GA2oxs) . xtbg.ac.cn Specifically, a class of GA2oxs that act on C20-GAs can reduce the pool of GA15 available for conversion into bioactive forms. xtbg.ac.cnmdpi.com Overexpression of C20-GA2ox genes has been shown to result in GA-deficient phenotypes, such as dwarfism. nih.gov
The expression of GA2ox genes is also spatially and temporally regulated. In rice (Oryza sativa), the GA2ox gene family is differentially expressed throughout the plant's life cycle, controlling GA levels during critical developmental stages like flowering, tillering, and seed germination. nih.gov Similarly, in peach (Prunus persica), seven PpGA2ox genes are expressed in various tissues, including leaves, flowers, and fruits, with their expression levels changing in response to hormonal signals. frontiersin.org
| Gene Family | Function in GA15 (Open Lactone Form) Metabolism | Key Research Findings | Plant Species Example |
| GA20ox | Biosynthesis from GA12 and conversion to GA24 | Dominant paralogs are crucial for normal growth and development. researchgate.net Expression is tissue-specific and developmentally regulated. nih.govmdpi.com | Arabidopsis thaliana, Moso bamboo |
| GA2ox | Catabolism and deactivation | C20-GA2oxs reduce the levels of GA15 and other C20-GA precursors. xtbg.ac.cnmdpi.com Overexpression leads to dwarfism. nih.gov | Rice, Peach |
Environmental factors play a significant role in modulating the expression of GA20ox and GA2ox genes, thereby influencing the levels of GA15 and other gibberellins (B7789140).
Light: Light is a major environmental cue that affects GA metabolism. In pea seedlings, the transfer from dark to light conditions leads to an increase in the transcript levels of both GA20ox and GA3ox genes. nih.gov In Arabidopsis, light quality also plays a role; for instance, blue light can promote hypocotyl elongation by repressing the transcription of certain GA2ox genes. frontiersin.org This regulation helps to align plant growth with the prevailing light conditions.
Temperature: Temperature fluctuations also impact GA metabolism. For example, cold treatment of Arabidopsis seeds can stimulate the expression of GA3ox1 and GA20ox2 while down-regulating the GA-deactivating gene AtGA2ox2. frontiersin.org Conversely, low temperatures can activate the transcription of GA2ox genes in rice, leading to GA deactivation. frontiersin.org
Other Stresses: Abiotic stresses such as salinity and drought can also affect the expression of GA metabolic genes. For instance, high salinity can upregulate GA2ox7 in Arabidopsis, leading to lower levels of active GAs. frontiersin.org In Eucalyptus, a significant portion of GA metabolism-related genes are affected by salt or drought stress. nih.gov
| Environmental Stimulus | Effect on GA20ox Expression | Effect on GA2ox Expression | Consequence for GA15 (Open Lactone Form) Levels |
| Light | Generally increased upon transfer from dark to light. nih.gov | Can be repressed (e.g., by blue light). frontiersin.org | Dynamic changes to align growth with light availability. |
| Temperature (Cold) | Can be stimulated in seeds. frontiersin.org | Can be down-regulated in seeds or activated in vegetative tissues. frontiersin.orgfrontiersin.org | Tissue-specific adjustments to temperature changes. |
| Salinity | Generally downregulated. nih.gov | Generally upregulated. frontiersin.orgnih.gov | Reduced levels to potentially limit growth under stress. |
Post-Transcriptional and Post-Translational Regulation Mechanisms
Beyond transcriptional control, the activity of enzymes involved in GA15 metabolism is also regulated at the post-transcriptional and post-translational levels, allowing for rapid adjustments in GA levels.
Post-Transcriptional Regulation: While less documented specifically for GA15 metabolism, post-transcriptional regulation of gene expression is a known mechanism in plant hormone pathways. For instance, alternative splicing or regulation of mRNA stability could fine-tune the levels of GA20ox and GA2ox enzymes. Studies in pea have suggested the possibility of post-transcriptional regulation for GA 3β-hydroxylase, another key enzyme in the GA pathway. nih.gov
Post-Translational Modifications (PTMs): PTMs of metabolic enzymes provide a swift and dynamic layer of regulation. frontiersin.org Key enzymes in gibberellin biosynthesis, including GA20ox and GA2ox, are subject to PTMs that can alter their activity, stability, or subcellular localization. While specific PTMs for the enzymes directly metabolizing GA15 are not extensively detailed, the broader family of 2-ODD enzymes is known to be regulated in this manner. These modifications can include phosphorylation, ubiquitination, and SUMOylation, which can rapidly modulate enzyme function in response to cellular signals.
Interplay with DELLA Proteins in Gibberellin Signaling Homeostasis
DELLA proteins are nuclear-localized growth repressors that are central to the GA signaling pathway. nih.gov They act as a crucial hub, integrating GA levels with downstream growth responses. The metabolism of gibberellins, including the pathway involving GA15, is tightly linked to DELLA protein activity through a negative feedback loop.
When bioactive GA levels are low, DELLA proteins accumulate and repress growth. A key function of DELLA proteins is to directly bind to the promoters of GA20ox and GA3ox genes, thereby upregulating their transcription. nih.gov This leads to an increased production of GAs, including the pathway through GA15, which ultimately results in the synthesis of bioactive GAs.
Once bioactive GAs are synthesized, they bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. This GA-GID1 complex then targets DELLA proteins for degradation via the 26S proteasome pathway. nih.gov The degradation of DELLA proteins relieves their repressive effects, allowing for growth to proceed. This feedback mechanism ensures that GA levels are maintained within an optimal range, a process known as GA homeostasis.
Furthermore, DELLA proteins also influence GA catabolism. They have been shown to inhibit the expression of certain GA2ox genes, thereby preventing the premature deactivation of GAs. nih.gov The interplay between auxin, another key plant hormone, and DELLA proteins adds another layer of complexity, with both signaling pathways independently regulating the expression of GA metabolism genes. nih.govresearchgate.net
Biological Roles and Physiological Significance of Gibberellin A15 Open Lactone Form in Plant Development
Influence on Seed Germination and Seedling Growth Dynamics
The transition from a dormant seed to a growing seedling is tightly regulated by the balance of phytohormones, with gibberellins (B7789140) playing a crucial promotional role. Bioactive gibberellins are essential for breaking seed dormancy and promoting germination by stimulating the production of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the endosperm. biologydiscussion.comresearchgate.netmdpi.com
The role of the open lactone form of gibberellin A15 in this process is that of a metabolic intermediate. For germination to occur, de novo synthesis of bioactive GAs is often required after the seed imbibes water. usp.brnih.gov This synthesis follows a complex pathway where GA15 is a precursor to more active forms. nih.gov While some studies have identified physiologically inactive GA15 in seeds, its presence underscores its role within the metabolic sequence leading to germination-promoting compounds. ebi.ac.uk For instance, during barley germination, embryos release gibberellin-like substances that are critical for mobilizing resources from the endosperm. nih.gov The conversion of precursors like GA15 is integral to producing these active signals.
Table 1: Role of Gibberellin Pathway in Seed Germination
| Process | General Gibberellin Effect | Role of Gibberellin A15 (Open Lactone Form) |
|---|---|---|
| Dormancy Breaking | Promotes the breakdown of dormancy, often counteracting the inhibitory effects of abscisic acid (ABA). mdpi.com | Serves as a precursor in the synthesis of bioactive GAs required for this process. |
| Enzyme Synthesis | Induces the synthesis of hydrolytic enzymes (e.g., α-amylase) in the aleurone layer. biologydiscussion.comresearchgate.net | An intermediate in the pathway that produces the active GAs responsible for enzyme induction. |
| Embryo Growth | Promotes the growth potential of the embryo to overcome the mechanical restraint of the seed coat. usp.br | Contributes to the pool of gibberellins that are ultimately converted to active forms to support embryo elongation. |
Modulation of Stem Elongation and Leaf Expansion Processes
One of the most well-known effects of gibberellins is the promotion of stem elongation and leaf expansion. yourarticlelibrary.comnih.gov Bioactive GAs stimulate both cell division and cell elongation, leading to increased internode length and larger leaves. steberlab.org This effect is so pronounced that the application of active GAs can reverse the dwarf phenotype of certain genetic mutants that are deficient in gibberellin biosynthesis. biologydiscussion.com
Gibberellin A15's contribution to these processes is as a substrate for the enzyme GA 20-oxidase, which catalyzes a key step in the formation of bioactive C19-GAs (like GA9, a precursor to GA4). nih.govresearchgate.net Studies using synthetic GA15 (lactone form) have shown it to have weak or species-dependent activity; for example, it demonstrated some effect in a rice seedling bioassay but was nearly inactive in a cucumber hypocotyl assay. researchgate.net This suggests that GA15 itself is not a primary driver of elongation but is crucial as a point in the metabolic pathway. The elongation of stems in response to environmental cues, such as submergence, is directly linked to the accumulation of bioactive GAs, underscoring the importance of the biosynthetic pathway in which GA15 participates. nih.gov
Table 2: Gibberellin Function in Stem and Leaf Growth
| Process | General Gibberellin Effect | Role of Gibberellin A15 (Open Lactone Form) |
|---|---|---|
| Stem Internode Elongation | Promotes cell division and elongation in the sub-apical meristem. yourarticlelibrary.com | A necessary intermediate for the synthesis of bioactive GAs (e.g., GA1, GA4) that directly stimulate elongation. nih.gov |
| Leaf Expansion | Controls leaf size by influencing cell proliferation and expansion. nih.gov | Functions as a precursor within the metabolic pathway supplying active GAs to developing leaves. |
| Genetic Dwarfism Rescue | Application of bioactive GAs can restore normal height to GA-deficient dwarf mutants. biologydiscussion.com | Its conversion to active forms is a critical part of the pathway that is deficient in these mutants. |
Regulation of Flower Formation and Flowering Induction
Gibberellins play a significant role in the transition from vegetative growth to reproductive development, particularly in regulating flowering time. nih.gov The hormone accelerates flowering by promoting the degradation of DELLA proteins, which are nuclear repressors that inhibit the transcription of genes responsible for floral induction, such as MADS box genes. nih.gov
The open lactone form of gibberellin A15 is integral to this regulatory network as a precursor to the bioactive GAs that initiate this signaling cascade. nih.govresearchgate.net In the absence of sufficient bioactive GAs, DELLA proteins accumulate and bind to transcription factors, delaying the floral transition. nih.gov The conversion of GA15 and other intermediates into active forms is therefore a critical checkpoint for controlling the timing of flower formation in response to both developmental and environmental signals.
Contribution to Root Growth and Development
The role of gibberellins in root systems is complex, influencing both primary root growth and the formation of lateral roots. GAs are key regulators of root meristem development, acting as a developmental timer that helps establish the meristem after germination. nih.gov However, gibberellins can also have inhibitory effects; high concentrations can inhibit root initiation, and the GA signaling pathway has been shown to mediate the inhibition of lateral root growth in response to certain stresses. biologydiscussion.comnih.gov
Interactions of Gibberellin A15 Open Lactone Form with Other Phytohormone Signaling Networks
Crosstalk with Abscisic Acid (ABA) in Developmental Regulation
The relationship between gibberellins (B7789140) and abscisic acid (ABA) is classically antagonistic. nih.govnih.gov While bioactive GAs promote processes like seed germination and growth, ABA acts as a potent inhibitor, enforcing dormancy and mediating stress responses. nih.govfrontiersin.org This opposition is largely managed at the metabolic level, where ABA signaling can influence the biosynthetic pathway that converts precursors such as GA15 into active forms.
Conversely, ABA can also suppress the expression of GA biosynthesis genes like GA20ox and GA3ox. These enzymes are responsible for the later steps in the GA pathway, including the conversion of GA15 and its relatives into bioactive forms. nih.gov By downregulating these synthetic enzymes, ABA signaling effectively halts the metabolic flow from precursors like GA15, preventing the accumulation of growth-promoting GAs and thus maintaining a state of dormancy or growth arrest. nih.gov This antagonistic regulation ensures that germination and growth proceed only when conditions are favorable and ABA levels are low.
Table 1: Regulatory Effects of Abscisic Acid (ABA) on Key Gibberellin Metabolic Genes
| Gene Family | Enzyme Function | Typical Regulation by ABA | Developmental Outcome |
| GA20ox | GA 20-oxidase (biosynthesis) | Repression | Decreased conversion of precursors (e.g., GA15) to immediate precursors of bioactive GAs. |
| GA3ox | GA 3-oxidase (biosynthesis) | Repression | Decreased synthesis of bioactive GAs (e.g., GA1, GA4). |
| GA2ox | GA 2-oxidase (catabolism) | Induction | Increased deactivation of bioactive GAs and their precursors. |
Synergistic and Modulatory Interactions with Auxin
Auxin and gibberellins often act synergistically to promote aspects of plant development, most notably the elongation of stems and roots. nih.gov This cooperative relationship is not based on direct interaction with GA15 but on auxin's ability to modulate the GA biosynthetic pathway, promoting the conversion of precursors like GA15 into their final, active forms.
Auxin has been shown to directly stimulate the transcription of genes encoding key GA biosynthetic enzymes. nih.gov Specifically, auxin upregulates the expression of several GA20ox and GA3ox genes. nih.govoup.com The GA 20-oxidase enzymes catalyze the conversion of C20-GAs, such as GA15, into C19-GAs, which are then converted into bioactive forms by GA 3-oxidases. nih.gov
This auxin-induced transcription is mediated by the core auxin signaling pathway involving AUXIN RESPONSE FACTOR (ARF) proteins. mdpi.com By promoting the synthesis of active GAs from precursors, auxin ensures that the cellular machinery for growth is fully activated. For example, GA-induced root elongation has been shown to be dependent on auxin. nih.gov This indicates a hierarchical relationship where auxin acts, at least in part, by increasing the levels of bioactive GA. Therefore, the availability and conversion of GA15 are directly influenced by auxin signaling to coordinate elongation growth. mdpi.com
Table 2: Regulatory Effects of Auxin on Key Gibberellin Metabolic Genes
| Gene Family | Enzyme Function | Typical Regulation by Auxin | Developmental Outcome |
| GA20ox | GA 20-oxidase (biosynthesis) | Induction | Increased conversion of precursors like GA15. |
| GA3ox | GA 3-oxidase (biosynthesis) | Induction | Increased production of bioactive GAs, promoting elongation. |
| GA2ox | GA 2-oxidase (catabolism) | Induction (in some contexts) | Fine-tuning of GA levels to balance growth. |
Relationships with Ethylene (B1197577), Cytokinins, and Other Plant Growth Regulators
The metabolic pathway involving gibberellin A15 is a nexus for signals from other growth regulators, including ethylene and cytokinins. These hormones exert control over plant development by altering the balance of gibberellins, often through transcriptional regulation of the same key biosynthetic and catabolic enzymes.
Ethylene is a gaseous hormone that often inhibits elongation growth, an effect it achieves partly by antagonizing the GA pathway. nih.gov Transcriptional analyses have shown that ethylene treatment can repress the expression of GA metabolism genes. nih.gov Ethylene signaling can reduce the levels of bioactive GAs by inhibiting their synthesis. This is achieved by downregulating the expression of biosynthetic genes such as GA20ox and GA3ox, which would otherwise process GA15 and other intermediates. nih.gov
Furthermore, ethylene can also suppress GA responses by stabilizing DELLA proteins, the central repressors of GA signaling. nih.gov This dual-action—reducing the production of bioactive GAs from precursors like GA15 while simultaneously enhancing the stability of their repressors—allows ethylene to effectively restrain growth, a crucial response for seedlings navigating through soil or for plants under certain stress conditions.
Plant morphogenesis, the process by which organs are shaped, relies on a delicate and often antagonistic balance between cytokinins and gibberellins. nih.govunacademy.com Cytokinins generally promote cell division and the maintenance of an undifferentiated state in meristems, while GAs promote cell expansion and differentiation. nih.gov The crosstalk between these two hormone classes is critical for developmental processes like leaf formation and shoot development.
This interplay is managed through reciprocal regulation. For instance, certain transcription factors (KNOX proteins) that are active in the shoot apical meristem can simultaneously activate cytokinin biosynthesis while repressing the GA biosynthetic gene GA20ox. nih.gov This action effectively reduces the conversion of GA15 into downstream GAs, thereby maintaining a low GA/cytokinin ratio that favors continued morphogenesis. In other contexts, GA signaling can inhibit cytokinin responses. nih.gov This complex inter-regulation at the level of hormone metabolism, which dictates the metabolic fate of precursors like GA15, allows the plant to fine-tune developmental programs and generate diverse morphological forms.
Table 3: Regulatory Effects of Ethylene and Cytokinin on Key Gibberellin Metabolic Genes
| Hormone | Gene Family | Enzyme Function | Typical Regulation | Developmental Outcome |
| Ethylene | GA20ox, GA3ox | Biosynthesis | Repression | Reduced production of bioactive GAs, inhibiting elongation. |
| Cytokinin | GA20ox | Biosynthesis | Repression (in SAM) | Maintains low GA levels, promoting morphogenesis over differentiation. |
| Cytokinin | GA20ox | Biosynthesis | No effect (in other tissues) | Regulation is highly context-dependent. nih.gov |
Advanced Analytical Methodologies and Research Approaches for Gibberellin A15 Open Lactone Form
Chromatographic and Spectrometric Techniques for Quantification and Identification
The accurate quantification and identification of gibberellins (B7789140), including the open lactone form of GA15, are challenging due to their low concentrations in plant tissues and their structural similarity. researchgate.netcreative-proteomics.com Modern analytical chemistry offers powerful tools to overcome these challenges.
UPLC-ESI-MS/MS has become the gold standard for the analysis of gibberellins due to its high sensitivity, selectivity, and speed. creative-proteomics.comoup.com This technique allows for the precise quantification of GA15 and its metabolites from minimal amounts of plant material, often less than 100 mg of fresh weight. nih.govnih.gov
The methodology typically involves the extraction of gibberellins from plant tissues, followed by a purification step using solid-phase extraction (SPE) to remove interfering compounds. nih.gov The purified extract is then injected into the UPLC system, where the different gibberellins are separated on a C18 reversed-phase column. nih.govresearchgate.net The separated compounds are then ionized using electrospray ionization (ESI), usually in negative ion mode, which is suitable for acidic molecules like gibberellins. researchgate.net
For enhanced sensitivity, especially for negatively charged compounds like gibberellins, chemical derivatization can be employed. nih.gov For instance, derivatizing agents that introduce a permanent positive charge can improve ionization efficiency and allow for analysis in the positive ion mode. nih.gov
Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode is used for detection. creative-proteomics.comnih.gov This involves selecting the precursor ion (the molecular ion of the gibberellin of interest) and then fragmenting it to produce specific product ions. The transition from a specific precursor ion to a product ion is highly characteristic of the compound, providing excellent selectivity and minimizing matrix effects. nih.gov Isotope-labeled internal standards, such as deuterium-labeled gibberellins, are often used to ensure accurate quantification. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode | nih.govresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | creative-proteomics.comnih.gov |
| Internal Standards | Deuterium-labeled GAs (e.g., [2H2]-GA4) | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the metabolic profiling of gibberellins. oup.com However, due to the low volatility of gibberellins, a derivatization step is necessary prior to analysis. researchgate.netnih.gov This typically involves methylation followed by trimethylsilylation to convert the acidic and hydroxyl groups into more volatile ethers and esters. researchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where the different gibberellin derivatives are separated based on their boiling points and interactions with the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which show the fragmentation patterns of the molecules, are highly reproducible and can be compared to spectral libraries for identification. nih.govresearchgate.net Selected ion monitoring (SIM) can be used to enhance the sensitivity and selectivity of the analysis for specific gibberellins. researchgate.net
While GC-MS has been instrumental in the identification of many gibberellins, the derivatization step can be complex, and the high temperatures used in the GC can sometimes cause degradation of thermally labile gibberellins. researchgate.net
Isotopic Labeling and Tracing Studies in Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotopes is a powerful tool to quantitatively study the rates of metabolic pathways. nih.govresearchgate.net In the context of gibberellin A15, isotopic labeling studies can trace its conversion into other gibberellins, providing insights into the dynamics of the metabolic network. nih.gov
In a typical experiment, a stable isotope-labeled precursor, such as ¹³C- or ²H-labeled GA15, is supplied to the plant or a cell-free system. researchgate.netresearchgate.net After a certain period, the plant tissues are harvested, and the gibberellins are extracted and analyzed by MS. nih.gov The mass spectrometer can distinguish between the labeled and unlabeled forms of the different gibberellins based on their mass-to-charge ratio. By measuring the incorporation of the isotope label into downstream metabolites, researchers can determine the flux through different branches of the pathway. mdpi.com
This approach is particularly useful for elucidating the relative contributions of parallel pathways and identifying key regulatory points in gibberellin metabolism. nih.govmdpi.com For instance, by feeding labeled GA12, a precursor to GA15, it has been shown in cell-free extracts of rice that it is converted to GA15. researchgate.net
Q & A
Q. What is the structural significance of the open lactone form in gibberellin A15, and how does it influence biological activity?
The open lactone form of gibberellin A15 (GA15) is critical for its interaction with plant receptors and downstream signaling. The γ-lactone ring, formed via cytochrome P450 (CYP112)-catalyzed oxidation, facilitates binding to DELLA proteins, which regulate gibberellin-dependent growth responses. Structural studies indicate that lactone ring conformation impacts substrate specificity in biosynthesis and receptor affinity . For example, CYP112-mediated hydroxylation of the δ-lactone intermediate in bacterial pathways highlights the mechanistic role of lactone dynamics in enzymatic activity .
Q. What are the primary biosynthetic pathways leading to gibberellin A15 (open lactone form) in plants and fungi?
GA15 biosynthesis diverges between plants and fungi. In plants, GA15 is a precursor to bioactive C19-GAs (e.g., GA4) via sequential oxidation of ent-kaurenoic acid by CYP88A enzymes. In fungi like Fusarium fujikuroi, GA15 arises through CYP112-catalyzed demethylation and lactonization of C20-GAs. Key steps include:
- Plant pathway : ent-kaurene → ent-kaurenoic acid → GA12 → GA15 (via hydroxylation and lactone formation).
- Fungal pathway : GA4 → GA7 → GA15 (via CYP112-mediated C-20 oxidation and lactone closure). Divergent oxygenase mechanisms (e.g., ferryl-oxo intermediates in fungi) underpin pathway specificity .
Advanced Research Questions
Q. What experimental strategies are employed to resolve the equilibrium between lactone and carboxylate forms of gibberellin A15 during chromatographic analysis?
Chromatographic separation of lactone and carboxylate forms requires ion-pairing agents (e.g., tetrabutylammonium phosphate) to retain the polar carboxylate form on reversed-phase columns. Key methodologies include:
- UPLC-Q/TOF-MS : Utilized in metabolomics to detect GA15 open lactone in biological matrices, with carboxylesterase inactivation via sodium dodecyl sulfate (SDS) to stabilize the lactone form .
- Ion-pair HPLC : Adjusting mobile phase pH (acidic for lactone retention) and pairing agents enhances resolution .
- Isotopic labeling : 18O2 tracing confirms lactone formation pathways in enzymatic assays .
Q. How can researchers address contradictions in reported enzymatic mechanisms for γ-lactone formation in gibberellin A15 biosynthesis?
Conflicting reports on CYP112’s role (e.g., single vs. dual catalytic cycles) are resolved via:
- 18O2-labeling experiments : Demonstrating that two catalytic cycles are required for C-20 removal and lactone formation, with CO2 release as a byproduct .
- Tert-butyl hydroperoxide assays : Confirming the involvement of ferryl-oxo (Compound I) intermediates in lactonization .
- Kinetic partitioning analysis : Quantifying substrate preference for hydroxylation vs. lactone formation under varying pH and cofactor conditions .
Q. What are the key challenges in the gram-scale synthesis of gibberellin A15 from GA3, and how have recent synthetic approaches addressed these?
Scalable synthesis of GA15 faces challenges in regioselective oxidation and lactone stability. Recent advances include:
- Protecting group strategies : Selective C-20 oxidation of GA3 derivatives while preserving the γ-lactone .
- Catalytic demethylation : Using palladium catalysts for efficient C-17 demethylation, achieving >80% yields .
- Chromatographic purification : Gradient HPLC separates GA15 from byproducts like GA24, enabling gram-scale production .
Q. How do metabolomic studies utilizing GA15 (open lactone form) as a biomarker inform our understanding of plant-pathogen interactions?
GA15 serves as a biomarker in plant stress responses. For example:
- In mild cognitive impairment (MCI) models, GA15 levels correlate with phenylalanine metabolism dysregulation, linking gibberellin signaling to oxidative stress .
- Pathogen-induced biosynthesis : Fusarium-infected plants show elevated GA15, which suppresses host defense mechanisms via DELLA protein degradation .
- Multi-omics integration : Combining UPLC-Q/TOF-MS data with transcriptomics identifies GA15-associated pathways (e.g., valine-leucine biosynthesis) in plant-pathogen systems .
Methodological Recommendations
- Data Validation : Cross-reference exact mass (348.1881 Da for GA15) and fragmentation patterns using HRMS to confirm identity .
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including detailed enzyme assay conditions and raw data deposition .
- Conflict Resolution : Use isotopic tracing (e.g., 13C-labeled precursors) to resolve ambiguities in biosynthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
